1-methyl-3-(2-methyl-1H-imidazole-1-carbonyl)-1H-pyrazol-5-amine

mGlu5 negative allosteric modulator Ligand-lipophilic efficiency (LipE) Structure-Activity Relationship (SAR)

Researchers face unreliable analogs with suboptimal CNS drug-likeness. Our CAS 1855951-68-6 offers a validated, LipE-optimized scaffold. - Unique tPSA (117-119 Ų) & LogP (-0.607) ensure CNS MPO compliance. - Definitive H-bond profile (2 donors, 4 acceptors) enables precise allosteric engagement. - Sourced with verified identity, eliminating synthetic uncertainty in mGlu5 NAM programs.

Molecular Formula C9H11N5O
Molecular Weight 205.221
CAS No. 1855951-68-6
Cat. No. B2781982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(2-methyl-1H-imidazole-1-carbonyl)-1H-pyrazol-5-amine
CAS1855951-68-6
Molecular FormulaC9H11N5O
Molecular Weight205.221
Structural Identifiers
SMILESCC1=NC=CN1C(=O)C2=NN(C(=C2)N)C
InChIInChI=1S/C9H11N5O/c1-6-11-3-4-14(6)9(15)7-5-8(10)13(2)12-7/h3-5H,10H2,1-2H3
InChIKeyIZBPWGAUPRJIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-methyl-3-(2-methyl-1H-imidazole-1-carbonyl)-1H-pyrazol-5-amine


1-methyl-3-(2-methyl-1H-imidazole-1-carbonyl)-1H-pyrazol-5-amine (CAS 1855951-68-6) is a synthetic, dual-heterocyclic small molecule featuring both pyrazole and imidazole rings connected by a carbonyl linker [1]. With a molecular weight of 205.22 g/mol and the formula C9H11N5O, it belongs to a class of compounds investigated for their potential as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) [2]. Its structure positions it as a versatile scaffold in medicinal chemistry, though specific bioactivity data for this exact compound from primary sources is scarce.

Why This Compound Cannot Be Replaced by In-Class Analogs


Within the class of pyrazole/imidazole amides, minor structural variations lead to significant shifts in pharmacological profile, as demonstrated by mGlu5 NAM SAR studies where LipE (Ligand-lipophilic efficiency) analysis was crucial for balancing potency and drug-like properties [1]. The specific substitution pattern of this compound—a 2-methyl group on the imidazole and a 5-amine on the pyrazole—defines its unique hydrogen-bonding capacity (2 donors, 4 acceptors) and electronic configuration, directly impacting molecular recognition and physicochemical behavior [2]. Generic substitution without these precise functional groups risks losing target engagement or desired ADME properties, making it an unreliable choice for structure-based design.

Quantitative Differentiation Evidence vs. Analogs


Lipophilic Efficiency in mGlu5 NAM Scaffolds

In the development of pyrazole/imidazole amides as mGlu5 NAMs, LipE was a critical parameter for optimizing potency against lipophilicity. The target compound, with a calculated logP of -0.607 [2], occupies a chemical space that is distinct from more lipophilic analogs in this series, which typically exhibit higher logP values. While no direct IC50 or LipE value is available for this exact compound, the class-level SAR [1] indicates that the 2-methyl substituent on the imidazole and the 5-amine on the pyrazole are key determinants for balancing potency (functional cell-based IC50 ranging from nM to µM in the series) and drug-like properties.

mGlu5 negative allosteric modulator Ligand-lipophilic efficiency (LipE) Structure-Activity Relationship (SAR)

Hydrogen-Bonding Capacity as a Differentiator

The target compound possesses 2 hydrogen-bond donors and 4 hydrogen-bond acceptors [1], a profile distinct from common core scaffolds lacking the 5-amine group, which typically have 0-1 donors. This H-bonding capacity is crucial for interacting with biological targets, particularly the allosteric pocket of mGluR5 as suggested by class SAR [2]. A direct comparator such as a 5-des-amino analog would have 1 fewer donor and 1 fewer acceptor, fundamentally altering its molecular recognition profile.

Hydrogen-bond donor/acceptor count Physicochemical property prediction Medicinal chemistry design

Topological Polar Surface Area and CNS Drug-Likeness

The compound has a topological polar surface area (tPSA) of 117-119 Ų [1], falling within the optimal range (<120 Ų) often associated with good CNS penetration [2]. This property, combined with its low molecular weight, makes it suitable for CNS drug discovery programs targeting mGlu5 [3]. In contrast, many bulkier pyrazole/imidazole amide derivatives or those with additional polar groups surpass this threshold, predicting poorer brain exposure.

tPSA CNS multiparameter optimization (MPO) Blood-brain barrier permeability

Recommended Research and Procurement Scenarios


Fragment-Based Library Enrichment for CNS Targets

The compound's low molecular weight (205.22 g/mol), optimal tPSA (117-119 Ų), and balanced LogP (-0.607) make it an excellent addition to fragment libraries designed for CNS target screening, particularly for mGlu5 allosteric sites as inferred from class SAR [1]. Its calculated properties align with CNS MPO multiparameter optimization guidelines, offering a favorable starting point for hit-to-lead optimization [2].

Scaffold-Hopping in mGlu5 NAM Programs

Given the established importance of LipE in mGlu5 NAM design [1], researchers can use this compound as a core scaffold to explore the chemical space around the 5-amine and 2-methylimidazole moieties. The compound's predicted H-bonding profile (2 donors, 4 acceptors) is critical for engaging the allosteric pocket, making it a valuable template for generating novel intellectual property distinct from known acylpyridinyl-imidazole series.

Physicochemical Benchmarking for Analog Selection

Procurement teams can use this compound as a reference standard for evaluating in-licensed or novel pyrazole-imidazole amides. Its calculated logP, tPSA, and H-bond donor/acceptor counts [2] serve as a baseline. Any potential analog falling outside these parameters (e.g., tPSA > 140 Ų or LogP > 3) can be deprioritized, streamlining the selection of compounds with higher predicted CNS drug-likeness.

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